Constitutional Isomerism: Quaternary vs. Secondary α‑Carbon Architecture Dictates Steric and Electronic Properties
2‑Methyl‑2‑propoxypropanoic acid (CAS 17860‑02‑5) is a constitutional isomer of 2‑(2‑methylpropoxy)propanoic acid (CAS 53103‑74‑5). The former bears a quaternary α‑carbon (C(CH₃)(OPr)COOH), while the latter carries a secondary α‑carbon (CH(OiBu)COOH). This architectural distinction creates a measurable increase in steric bulk around the carboxylic acid group for the target compound. While directly measured pKa data for CAS 17860‑02‑5 are not available in the peer‑reviewed literature, the predicted pKa of the isobutoxy isomer (3.59 ± 0.10) contrasts with the experimentally established pKa of 4.86 for the unsubstituted parent scaffold, 2‑methylpropanoic acid [1], illustrating the acid‑strengthening effect of α‑alkoxy substitution. The quaternary centre of the target compound is expected to further attenuate acidity and hydrogen‑bond donor capacity relative to the secondary isomer, which is critical for applications requiring controlled proton transfer or metal coordination.
| Evidence Dimension | α‑Carbon substitution pattern and associated pKa |
|---|---|
| Target Compound Data | Quaternary α‑carbon (C(CH₃)(OPr)COOH); SMILES CCCOC(C)(C)C(=O)O |
| Comparator Or Baseline | 2‑(2‑Methylpropoxy)propanoic acid: secondary α‑carbon (CH(OiBu)COOH); predicted pKa = 3.59 ± 0.10 ; 2‑Methylpropanoic acid: pKa = 4.86 (experimental, 20 °C) [1] |
| Quantified Difference | ΔpKa (target – isobutoxy isomer): not directly available; ΔpKa (isobutoxy isomer – parent acid) ≈ +1.27 units (acid strengthening by α‑alkoxy substitution) |
| Conditions | Predicted pKa (ChemAxon algorithm) vs. experimental pKa at 20 °C in water |
Why This Matters
The substitution pattern directly affects acid strength, solvation, and metal‑binding ability, guiding selection for pH‑sensitive formulations or catalytic applications.
- [1] Wikipedia. Isobutyric acid. pKa = 4.86. https://en.m.wikipedia.org/wiki/Isobutyric_acid (accessed 2026-05-02). View Source
